molecular formula C7H10N2O3 B064243 ethyl 5-methoxy-1H-pyrazole-3-carboxylate CAS No. 180518-75-6

ethyl 5-methoxy-1H-pyrazole-3-carboxylate

Cat. No.: B064243
CAS No.: 180518-75-6
M. Wt: 170.17 g/mol
InChI Key: LLRPCBOQOBERTJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell fate decisions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual attenuation as the compound degrades. In vitro and in vivo studies have demonstrated that the compound’s activity decreases over time, necessitating periodic replenishment to maintain its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites with altered biological activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its bioavailability and distribution. These transport and distribution mechanisms are crucial for determining the compound’s therapeutic efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, using reagents like sodium methoxide or ethylamine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 1H-pyrazole-3-carboxylate
  • Mthis compound
  • Ethyl 5-methoxy-1H-pyrazole-4-carboxylate

Uniqueness

The presence of the methoxy group at the 5-position and the ester group at the 3-position makes this compound unique.

Biological Activity

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is C8H10N2O3C_8H_{10}N_2O_3, and it exhibits properties typical of pyrazole derivatives, such as the ability to interact with various biological targets.

Target Interactions

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Specifically, it has shown activity against several enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory responses. The compound's mechanism likely involves:

  • Hydrogen bonding and hydrophobic interactions with target enzymes.
  • Modulation of cell signaling pathways , particularly the MAPK/ERK pathway, which affects cell proliferation and survival.

Biochemical Pathways

This compound influences various biochemical pathways, including:

  • Gene expression regulation associated with apoptosis and cell cycle control.
  • Interaction with hydrolases and oxidoreductases, enhancing their catalytic activities.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways . For example, it has been reported to affect the expression of genes involved in tumorigenesis and metastasis.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic activity in animal models. This suggests potential applications in pain management therapies.

Enzyme Inhibition Studies

A study focusing on the enzyme inhibition capabilities of this compound revealed its effectiveness against specific targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited subnanomolar activity against these enzymes, indicating its potential as a multi-target-directed ligand .

Cellular Studies

In vitro studies utilizing BV-2 microglial cells demonstrated that the compound possesses neuroprotective properties, reducing oxidative stress markers and inflammatory responses at low concentrations (0.01 μM)【3】. These findings support further exploration into its therapeutic applications for neurodegenerative diseases.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Chemistry : Used as a precursor for synthesizing more complex heterocyclic compounds.
  • Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine : Explored for anti-inflammatory, analgesic, and anticancer applications.
  • Industry : Utilized in developing agrochemicals with specific properties【1】【4】.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits COX and LOX enzymes,
AnticancerInduces apoptosis; affects tumorigenesis pathways ,
AnalgesicDemonstrates pain-relieving effects,
Enzyme InhibitionActive against AChE/BChE with subnanomolar potency

Properties

IUPAC Name

ethyl 3-methoxy-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRPCBOQOBERTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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